molecular formula C19H26BN3O2 B8514386 4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine

4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine

Cat. No. B8514386
M. Wt: 339.2 g/mol
InChI Key: NEXMEIOBTIZIDG-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

A solution of 2-chloro-4-ethyl pyrimidine (0.98 g, 7.00 mmol), the product of Step 1 (1.794 g, 7.70 mmol), and methanesulfonic acid (0.50 mL, 7.70 mmol) in 1,4-dioxane (30 mL) was sealed in a 100 mL screw-top pressure flask and heated at 110° C. for 15 hours. The flask was cooled, an additional portion of 2-chloro-4-ethyl pyrimidine (0.145 g, 1.05 mmol) was added, and the flask was resealed and heated for another 6.5 hours. The reaction mixture was cooled, diluted with ethyl acetate (70 mL), washed with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL), dried over sodium sulfate, filtered, and concentrated. The resulting reddish brown solid 4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine (3.44 g as a 80:20 w/w mixture with 1,4-dioxane) was used without further purification. MS ESI: [M+H]+ m/z 340.1
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.794 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.145 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH2:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][C:11]1[CH:12]=[C:13]([CH:15]=[C:16]([B:18]2[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]2)[CH:17]=1)[NH2:14].CS(O)(=O)=O>O1CCOCC1.C(OCC)(=O)C>[CH2:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:14][C:13]2[CH:15]=[C:16]([B:18]3[O:22][C:21]([CH3:23])([CH3:24])[C:20]([CH3:26])([CH3:25])[O:19]3)[CH:17]=[C:11]([CH3:10])[CH:12]=2)[N:7]=1)[CH3:9]

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)CC
Name
Quantity
1.794 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.145 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)CC
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled
TEMPERATURE
Type
TEMPERATURE
Details
heated for another 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting reddish brown solid 4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine (3.44 g as a 80:20 w/w mixture with 1,4-dioxane) was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)C1=NC(=NC=C1)NC1=CC(=CC(=C1)B1OC(C(O1)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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